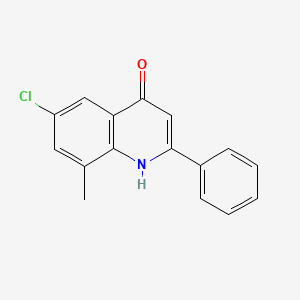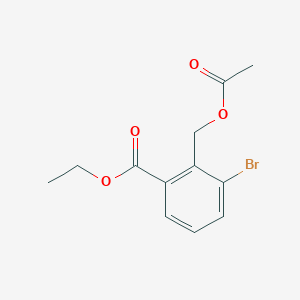![molecular formula C10H10N2OS3 B13721658 2-[(3-Methyl-1H-pyrazol-5-ylthio)methylene]-5-(methylthio)thiophen-3(2H)-one](/img/structure/B13721658.png)
2-[(3-Methyl-1H-pyrazol-5-ylthio)methylene]-5-(methylthio)thiophen-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
2-[(3-Methyl-1H-pyrazol-5-ylthio)methylene]-5-(methylthio)thiophen-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thio or methylthio groups are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(3-Methyl-1H-pyrazol-5-ylthio)methylene]-5-(methylthio)thiophen-3(2H)-one is primarily used in proteomics research . It is utilized as a reagent for studying protein interactions and modifications. . In the industrial sector, it could be used in the synthesis of other complex organic molecules.
Mechanism of Action
it is believed to interact with specific molecular targets, such as proteins or enzymes, through covalent bonding or non-covalent interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 2-[(3-Methyl-1H-pyrazol-5-ylthio)methylene]-5-(methylthio)thiophen-3(2H)-one include other pyrazole and thiophene derivatives with thio or methylthio groups . These compounds may have similar chemical properties and reactivity but differ in their specific applications and biological activities. The uniqueness of this compound lies in its specific structure, which allows for unique interactions with target molecules in proteomics research .
Properties
Molecular Formula |
C10H10N2OS3 |
|---|---|
Molecular Weight |
270.4 g/mol |
IUPAC Name |
(2E)-2-[(5-methyl-1H-pyrazol-3-yl)sulfanylmethylidene]-5-methylsulfanylthiophen-3-one |
InChI |
InChI=1S/C10H10N2OS3/c1-6-3-9(12-11-6)15-5-8-7(13)4-10(14-2)16-8/h3-5H,1-2H3,(H,11,12)/b8-5+ |
InChI Key |
CLCMJQLWCOIESY-VMPITWQZSA-N |
Isomeric SMILES |
CC1=CC(=NN1)S/C=C/2\C(=O)C=C(S2)SC |
Canonical SMILES |
CC1=CC(=NN1)SC=C2C(=O)C=C(S2)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![sodium;hydroxy-[1-hydroxy-3-[pentyl(trideuterio(113C)methyl)amino]-1-phosphonopropyl]phosphinate](/img/structure/B13721585.png)


![N-Ethyl-2-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13721590.png)


![2,2-Bis[4-(tert-butyl)benzyl]malonic Acid](/img/structure/B13721601.png)



![N,N-Diethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13721640.png)
![2-[4-(5-Hydroxymethylpyridin-3-yl)-pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B13721645.png)

